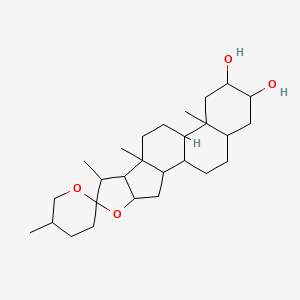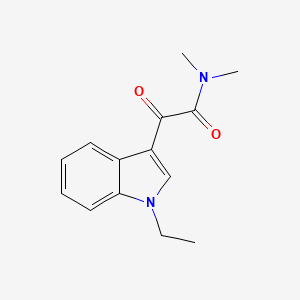
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester): is a complex organic compound characterized by the presence of a thiol group, a hydroxyl group, and a sulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Amino Alcohol: The initial step involves the reaction of 9-hydroxynonylamine with ethanethiol under controlled conditions to form the intermediate 2-(9-hydroxynonyl)aminoethanethiol.
Sulfation: The intermediate is then treated with sulfuric acid or a suitable sulfating agent to introduce the sulfate ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) can undergo oxidation reactions, typically forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanethiol derivatives.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its therapeutic potential due to its unique reactivity and ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: Thiol groups in proteins and enzymes, hydroxyl groups in carbohydrates and nucleic acids.
Pathways Involved: Sulfur metabolism pathways, redox reactions, and nucleophilic substitution mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Similar structure but with an adamantyl group instead of a nonyl group.
Thiosulfuric acid hydrogen S-[2-(isopropylamino)ethyl] ester: Contains an isopropylamino group instead of a nonylamino group.
Uniqueness
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
21306-62-7 |
|---|---|
Fórmula molecular |
C11H25NO4S2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
1-hydroxy-9-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO4S2/c13-10-7-5-3-1-2-4-6-8-12-9-11-17-18(14,15)16/h12-13H,1-11H2,(H,14,15,16) |
Clave InChI |
RFBZMIKSEGRCBT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCNCCSS(=O)(=O)O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)



![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)







